
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate is an organic compound characterized by the presence of both fluorinated butyl and sulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 3,3,4,4-tetrafluorobutanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,3,4,4-Tetrafluorobutanol+4-Methylbenzenesulfonyl chloride→3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of the compound.
Análisis De Reacciones Químicas
Types of Reactions
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or alcohols.
Reduction: The compound can be reduced to form the corresponding alcohol.
Oxidation: Oxidative conditions can lead to the formation of sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Formation of substituted products depending on the nucleophile used.
Reduction: Formation of 3,3,4,4-tetrafluorobutanol.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Incorporated into polymers to enhance their chemical resistance and thermal stability.
Medicinal Chemistry: Investigated for its potential use in drug development due to its unique chemical properties.
Biological Studies: Used as a probe to study enzyme mechanisms and interactions due to its reactive sulfonate group.
Mecanismo De Acción
The mechanism of action of 3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate involves its interaction with nucleophiles, leading to the formation of covalent bonds. The sulfonate group acts as a leaving group, facilitating nucleophilic substitution reactions. The fluorinated butyl group imparts unique electronic properties, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3,3,4,4-tetrafluorobutanol: Similar in structure but contains a bromine atom instead of a sulfonate group.
3,3,4,4-Tetrafluorobutyl 4-methylbenzenesulfonamide: Contains a sulfonamide group instead of a sulfonate group.
Uniqueness
3,3,4,4-Tetrafluorobutyl 4-methylbenzene-1-sulfonate is unique due to the combination of its fluorinated butyl group and sulfonate group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and enhanced stability under various conditions, making it valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C11H12F4O3S |
|---|---|
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
3,3,4,4-tetrafluorobutyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H12F4O3S/c1-8-2-4-9(5-3-8)19(16,17)18-7-6-11(14,15)10(12)13/h2-5,10H,6-7H2,1H3 |
Clave InChI |
RRBAYLVULUZRRG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



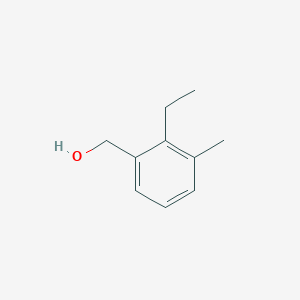
![1-(1,1-Dioxidothietan-3-yl)-6-fluoro-1H-benzo[d][1,2,3]triazole-7-carboxylic acid](/img/structure/B13567759.png)
![tert-butyl N-(2-{[(6-chloropyridin-3-yl)methyl]amino}ethyl)carbamate](/img/structure/B13567781.png)

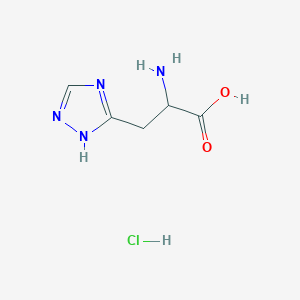
![4-Chloro-7-iodo-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13567810.png)
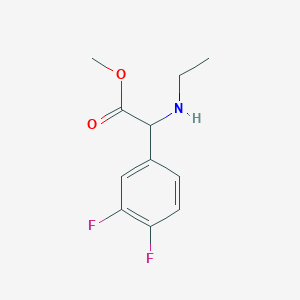
![N-[2-(1-methyl-1H-indazol-3-yl)propan-2-yl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxamide](/img/structure/B13567819.png)

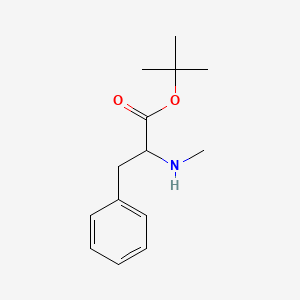
![Tert-butyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13567828.png)
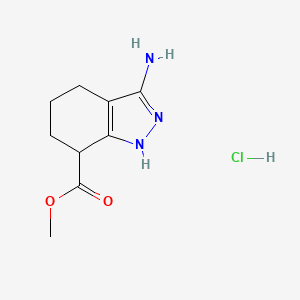
![Ethyl 2-[6-bromo-5-(2-phenylethynyl)pyridin-2-yl]-2,2-difluoroacetate](/img/structure/B13567833.png)
